

A Technical Guide to the Structure and Application of DBCO-PEG13-NHS Ester

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Compound of Interest

Compound Name: DBCO-PEG13-NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure, properties, and applications of **DBCO-PEG13-NHS ester**, a heterobifunctional crosslinker integral to advancements in bioconjugation, diagnostics, and therapeutic development.

Core Molecular Structure

DBCO-PEG13-NHS ester is a sophisticated chemical tool comprised of three distinct functional moieties: a Dibenzocyclooctyne (DBCO) group, a 13-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. Each component serves a specific and crucial role in its function as a molecular linker.

- Dibenzocyclooctyne (DBCO):** This is the "bioorthogonal" handle of the molecule. DBCO is a strained cyclooctyne that reacts with high specificity and efficiency with azide-containing molecules through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).^{[1][2][3]} This reaction is a cornerstone of "click chemistry" and is prized for its ability to proceed under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for use in living systems.^{[1][2][3][4]}
- Polyethylene Glycol (PEG13):** The central part of the molecule is a flexible spacer arm consisting of 13 repeating ethylene glycol units. This PEG linker enhances the overall water solubility of the molecule and its conjugates.^{[5][6][7]} Furthermore, it provides a long, flexible connection that minimizes steric hindrance between the molecules being conjugated, which

can improve reaction efficiency and maintain the biological activity of the labeled biomolecules.[\[5\]](#)[\[6\]](#)

- N-hydroxysuccinimide (NHS) Ester: This is the amine-reactive group. The NHS ester reacts efficiently and specifically with primary aliphatic amines, such as the side chain of lysine residues found on proteins or the N-terminus of polypeptides, to form a stable and covalent amide bond.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) This reaction proceeds optimally at a neutral to slightly alkaline pH (7.2-9) and results in the release of N-hydroxysuccinimide as a byproduct.[\[8\]](#)[\[11\]](#)

The combination of these three components in a single linear molecule allows for a powerful, two-step "orthogonal" conjugation strategy. First, a biomolecule containing primary amines (like an antibody) is labeled with the DBCO group via the NHS ester reaction. After removing the excess linker, this newly DBCO-functionalized biomolecule can then be specifically conjugated to a second molecule bearing an azide group through the copper-free click reaction.

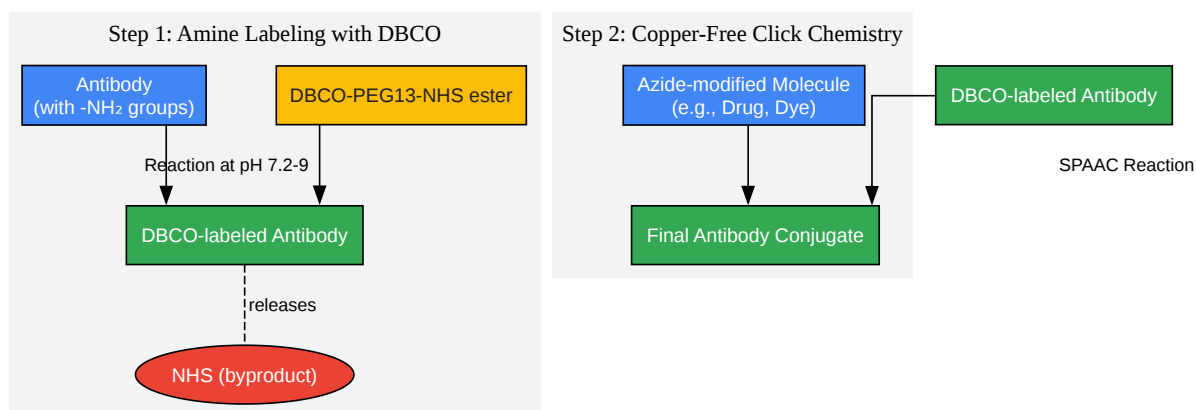
Quantitative Data

The physicochemical properties of **DBCO-PEG13-NHS ester** are summarized below. Note that some values may vary slightly between suppliers.

Property	Value	Source(s)
Chemical Formula	C ₅₂ H ₇₅ N ₃ O ₁₉	[5] [12]
Molecular Weight	~1046.17 g/mol	[5] [12]
Purity	Typically ≥95%	[5]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO, DMF, DCM	[5]
Storage Conditions	-20°C for long-term storage (months to years)	[5] [12]
Shipping Conditions	Ambient temperature	[5] [12]
CAS Number	2784618-59-1	[5]

Experimental Workflow and Protocols

A primary application of **DBCO-PEG13-NHS ester** is the two-step labeling of biomolecules. The logical workflow for conjugating an antibody to an azide-modified molecule (e.g., a fluorescent dye, drug, or oligonucleotide) is illustrated below.



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Caption: Workflow for antibody conjugation using **DBCO-PEG13-NHS ester**.

Detailed Experimental Protocol: Antibody Labeling

This protocol provides a general guideline for conjugating a DBCO moiety to an antibody using **DBCO-PEG13-NHS ester**, followed by a click reaction with an azide-containing molecule.

A. Materials and Reagents:

- Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4).
- **DBCO-PEG13-NHS ester**.
- Anhydrous Dimethylsulfoxide (DMSO).
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
- Azide-functionalized molecule of interest.
- Spin desalting columns for purification.

B. Protocol for DBCO Labeling (Step 1):

- Prepare the Antibody: Adjust the concentration of the antibody to 1-2 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) or ammonium salts.
- Prepare the DBCO Reagent: Immediately before use, dissolve the **DBCO-PEG13-NHS ester** in anhydrous DMSO to create a 10 mM stock solution.[\[13\]](#)
- Reaction Incubation: Add a 20-30 fold molar excess of the dissolved **DBCO-PEG13-NHS ester** to the antibody solution.[\[4\]](#)[\[13\]](#) The final concentration of DMSO in the reaction should ideally be below 20%.[\[4\]](#)[\[13\]](#)
- Incubate the reaction for 60 minutes at room temperature with gentle mixing.[\[4\]](#)[\[13\]](#)
- Quench the Reaction: To stop the labeling reaction, add quenching buffer (e.g., Tris) to a final concentration of 50-100 mM.[\[4\]](#)[\[13\]](#) Incubate for an additional 15 minutes at room temperature.[\[13\]](#) This step ensures that any unreacted NHS ester is hydrolyzed or reacts with the Tris buffer.
- Purification: Remove the excess, unreacted DBCO reagent and byproducts by using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS). The resulting DBCO-functionalized antibody can be stored at -20°C for up to a month, though its reactivity may decrease over time.[\[13\]](#)

C. Protocol for Copper-Free Click Reaction (Step 2):

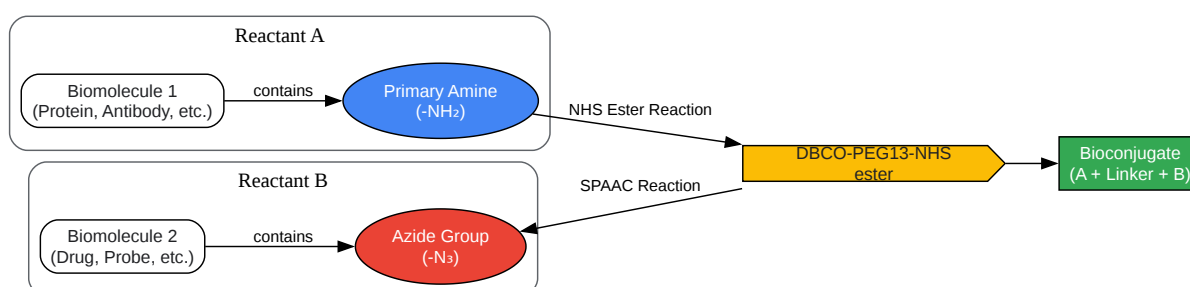
- Reaction Setup: Mix the purified DBCO-labeled antibody with the azide-functionalized molecule. A 2-4 fold molar excess of the azide molecule is typically recommended.[\[13\]](#)
- Incubation: Allow the reaction to proceed overnight at 4°C or for 1-4 hours at room temperature.[\[13\]](#) The progress of the reaction can be monitored by observing the decrease

in the DBCO absorbance peak around 310 nm using UV-Vis spectroscopy.[3][4]

- Final Purification: Purify the final antibody conjugate from excess azide-reagent using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or another desalting column.
- Validation: The final conjugate can be validated and characterized using techniques like SDS-PAGE, which will show a shift in molecular weight, and mass spectrometry.[13]

Signaling Pathways and Logical Relationships

The utility of **DBCO-PEG13-NHS ester** is rooted in its ability to link two distinct molecular entities. This relationship can be visualized as a logical pathway for creating complex biomolecular constructs.



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Caption: Logical relationship of components in a bioconjugation reaction.

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